molecular formula C11H19NO2 B13319304 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid

8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13319304
M. Wt: 197.27 g/mol
InChI Key: IKRBJPRJJNGXSN-UHFFFAOYSA-N
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Description

8-Methyl-2-azaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbon atoms adjacent to the nitrogen atom in the spiro structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the FGFR4 enzyme, which plays a role in cell signaling and cancer progression . The compound’s spiro structure allows it to fit into the active sites of enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific combination of a spiro structure with a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

8-methyl-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-8-2-4-11(5-3-8)7-12-6-9(11)10(13)14/h8-9,12H,2-7H2,1H3,(H,13,14)

InChI Key

IKRBJPRJJNGXSN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CNCC2C(=O)O

Origin of Product

United States

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